molecular formula C13H9F2NO B2608665 3',4'-Difluoro-[1,1'-biphenyl]-4-carboxamide CAS No. 2172263-47-5

3',4'-Difluoro-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2608665
CAS No.: 2172263-47-5
M. Wt: 233.218
InChI Key: NGYFLIPTANZPFV-UHFFFAOYSA-N
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Description

3’,4’-Difluoro-[1,1’-biphenyl]-4-carboxamide: is a fluorinated biphenyl derivative. This compound is characterized by the presence of two fluorine atoms at the 3’ and 4’ positions of the biphenyl structure and a carboxamide group at the 4 position. Fluorinated biphenyls are of significant interest in various fields due to their unique chemical properties, including high thermal stability and resistance to oxidative degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’,4’-Difluoro-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of 3’,4’-Difluoro-[1,1’-biphenyl]-4-carboxamide may involve large-scale nucleophilic aromatic substitution reactions followed by amidation. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones or other oxidized biphenyl derivatives.

    Reduction: Reduced biphenyl derivatives.

    Substitution: Substituted biphenyl derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3’,4’-Difluoro-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The presence of fluorine atoms can influence the compound’s binding affinity to proteins or enzymes, potentially inhibiting their activity. The carboxamide group can form hydrogen bonds with target molecules, further stabilizing the interaction .

Comparison with Similar Compounds

Uniqueness: 3’,4’-Difluoro-[1,1’-biphenyl]-4-carboxamide is unique due to the specific positioning of the fluorine atoms and the presence of the carboxamide group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-(3,4-difluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c14-11-6-5-10(7-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7H,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYFLIPTANZPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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